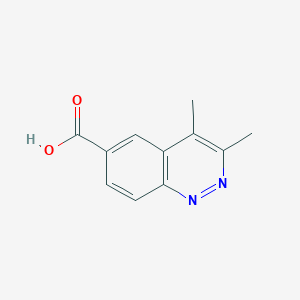

3,4-Dimethylcinnoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethylcinnoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylcinnoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired cinnoline derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .

Análisis De Reacciones Químicas

Key Reactions of Carboxylic Acids

3,4-Dimethylcinnoline-6-carboxylic acid, as a carboxylic acid derivative, undergoes standard nucleophilic acyl substitution reactions.

Formation of Acid Chlorides

Conversion to acid chlorides is a critical intermediate step. Using thionyl chloride (SOCl₂) or phosphorus chlorides (PCl₃/PCl₅):

-

Mechanism : The hydroxyl group is replaced by Cl via a two-step process involving oxonium ion formation and chloride elimination .

-

Utility : Acid chlorides serve as reactive intermediates for ester, amide, or anhydride synthesis .

Esterification

-

Reaction : Acid chlorides react with alcohols to form esters.

-

Example : Ethyl esters are commonly synthesized using acid chlorides and ethanol in the presence of a base (e.g., pyridine) .

Amidation

-

Method : Acid chlorides react with amines (R-NH₂) to form amides.

-

Alternative : Carbodiimides (e.g., DCC) can directly couple carboxylic acids with amines without acid chloride intermediates .

Reaction Pathways

| Derivative | Reagent | Conditions | Reference |

|---|---|---|---|

| Acid chloride | SOCl₂ | Room temperature, inert atmosphere | |

| Amide | RNH₂, DCC | Dry conditions, base |

Analytical and Structural Characterization

-

NMR Analysis : Proton NMR typically shows signals for aromatic protons, methyl groups, and carboxylic acid protons. For example, in similar quinoline derivatives, aromatic protons appear in the δ 7–9 ppm range, while methyl groups resonate around δ 2.5–3.0 ppm .

-

Mass Spectrometry : The molecular ion peak corresponds to the molecular formula (C₁₂H₁₁NO₂ for quinoline derivatives) .

Spectral Data Example (Analogous Compounds)

| Spectral Feature | Value | Reference |

|---|---|---|

| ¹H NMR (aromatic) | δ 9.30 (s, 1H), 8.74 (s, 1H) | |

| ¹³C NMR (carbonyl) | δ 165.7 (COOH) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer and Antiviral Activity

Research has indicated that compounds related to 3,4-dimethylcinnoline-6-carboxylic acid exhibit significant anticancer and antiviral properties. For instance, derivatives of this compound have shown efficacy in inhibiting cancer cell proliferation and may serve as potential leads for developing new anticancer drugs. Studies have demonstrated that modifications to the cinnoline structure can enhance biological activity against specific cancer types, making it a valuable scaffold for drug development.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds derived from this structure have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for developing neuroprotective agents from this compound is an area of active research.

Organic Synthesis

Building Block for Heterocycles

this compound serves as an important building block in the synthesis of various heterocyclic compounds. Its carboxylic acid functionality allows for straightforward derivatization through amidation or esterification reactions, facilitating the synthesis of more complex molecules with potential biological activity. The versatility of this compound in organic synthesis makes it a valuable intermediate in pharmaceutical chemistry.

Catalytic Reactions

This compound has been utilized in catalytic reactions involving carboxylic acids and amines to form amides. Recent studies highlight its role in facilitating the amidation process under mild conditions, which is crucial for synthesizing amide-based pharmaceuticals. The efficiency of these reactions can be enhanced by optimizing reaction conditions, such as temperature and catalyst choice, leading to high yields of desired products.

Biochemical Applications

Buffering Agent

this compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. Its ability to maintain pH within a specific range (6-8.5) makes it useful in biological experiments where pH stability is critical for enzyme activity and cellular processes . This application underscores its importance in biochemical research and laboratory settings.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer and antiviral agents | Potential leads for drug development |

| Neuroprotective effects | Research ongoing on efficacy against neurodegenerative diseases | |

| Organic Synthesis | Building block for heterocycles | Key intermediate for complex molecule synthesis |

| Catalytic amidation reactions | High yields achievable under optimized conditions | |

| Biochemical Applications | Non-ionic buffering agent | Maintains stable pH in cell cultures |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of modified cinnoline derivatives, researchers synthesized several analogs of this compound. These compounds were tested against various cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to the parent compound. The findings suggest that structural optimization can lead to more potent anticancer agents.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of this compound derivatives demonstrated their ability to reduce oxidative stress markers in neuronal cell cultures. The study highlights the potential therapeutic applications of these compounds in treating neurodegenerative disorders, paving the way for further preclinical studies.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethylcinnoline-6-carboxylic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can result in antimicrobial or antiviral effects, depending on the target and the biological context .

Comparación Con Compuestos Similares

Cinnoline: The parent compound of the cinnoline family.

4-Methylcinnoline: A derivative with a single methyl group.

6-Methylcinnoline: Another derivative with a methyl group at a different position.

Uniqueness: 3,4-Dimethylcinnoline-6-carboxylic acid is unique due to the presence of two methyl groups at the 3 and 4 positions, which can significantly influence its chemical reactivity and biological activity compared to its mono-methylated counterparts .

Actividad Biológica

3,4-Dimethylcinnoline-6-carboxylic acid (DMCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMCA, including its synthesis, cytotoxic properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H10N2O2 and is characterized by a cinnoline ring system with two methyl groups at positions 3 and 4, and a carboxylic acid group at position 6. This structure is critical for its biological activity and interaction with various biological targets.

Synthesis of DMCA

The synthesis of DMCA involves several steps, typically beginning with the preparation of cinnoline derivatives followed by carboxylation reactions. For instance, one method includes the reaction of appropriate precursors under specific conditions to yield DMCA in moderate yields. The synthesis process can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations .

Cytotoxicity

DMCA exhibits notable cytotoxic activity against various cancer cell lines. Studies have shown that DMCA can induce cell cycle arrest and apoptosis in sensitive tumor cells. For example, in a study using the MTT assay, DMCA demonstrated significant cytotoxic effects against A549 (lung cancer) and Jurkat (leukemia) cell lines, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity of DMCA Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| Jurkat | 12 | Cell cycle arrest |

| MDA-MB-231 | 25 | G0/G1 phase arrest |

| COLO201 | 10 | G2/M phase arrest |

The mechanism through which DMCA exerts its cytotoxic effects involves the disruption of DNA synthesis and induction of cell cycle arrest. Flow cytometry analyses revealed that treatment with DMCA leads to an accumulation of cells in specific phases of the cell cycle, particularly G0/G1 and G2/M phases, depending on the concentration used .

Antiviral Activity

Beyond its anticancer properties, DMCA has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other carboxylic acid derivatives. For instance, compounds related to DMCA have shown effectiveness in inhibiting HIV reverse transcriptase (RT), suggesting potential applications in antiviral therapy .

Table 2: Antiviral Activity of Related Compounds

| Compound | Target | EC50 (µM) | Inhibition (%) |

|---|---|---|---|

| Hydroxypyridone | HIV RT | 10 | 70 |

| DMCA | TBD | TBD | TBD |

Case Studies

Several case studies highlight the potential therapeutic applications of DMCA. In one study focusing on its anti-inflammatory properties, DMCA was shown to reduce inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases .

Another investigation into its effects on specific cancer types demonstrated that DMCA could enhance the efficacy of standard chemotherapeutic agents when used in combination therapy .

Propiedades

IUPAC Name |

3,4-dimethylcinnoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLXMIDRIKRNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=C1C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.